
(2S,2'S,2''S)-2,2',2''-((Phosphinetriyltris(methylene))tris(azanediyl))tripropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,2’S,2’‘S)-2,2’,2’'-((Phosphinetriyltris(methylene))tris(azanediyl))tripropanoic acid is a complex organic compound characterized by its unique structure, which includes a phosphine core linked to three propanoic acid groups via azanediyl bridges
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S,2’‘S)-2,2’,2’'-((Phosphinetriyltris(methylene))tris(azanediyl))tripropanoic acid typically involves multiple steps, starting with the preparation of the phosphine core. The phosphine core is synthesized through the reaction of phosphine with formaldehyde and ammonia under controlled conditions. The resulting intermediate is then reacted with propanoic acid derivatives to form the final compound. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
(2S,2’S,2’‘S)-2,2’,2’'-((Phosphinetriyltris(methylene))tris(azanediyl))tripropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the propanoic acid groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various halides or other nucleophiles; reactions often require the presence of a base to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered functional groups.
科学研究应用
Chemistry
In chemistry, (2S,2’S,2’‘S)-2,2’,2’'-((Phosphinetriyltris(methylene))tris(azanediyl))tripropanoic acid is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which are useful in catalysis and material science.
Biology
The compound has potential applications in biology, particularly in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it a valuable tool for probing the active sites of metalloenzymes.
Medicine
In medicine, research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with biological molecules and metal ions suggests it could be useful in drug design and development.
Industry
In industry, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique properties make it suitable for applications in electronics, coatings, and adhesives.
作用机制
The mechanism of action of (2S,2’S,2’‘S)-2,2’,2’'-((Phosphinetriyltris(methylene))tris(azanediyl))tripropanoic acid involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, including enzymes and proteins, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific metal ions and biological molecules involved.
相似化合物的比较
Similar Compounds
- Tri-tert-butylphosphine
- Di-tert-butylsilyl bis(trifluoromethanesulfonate)
- Tricyclohexylphosphine
Uniqueness
Compared to similar compounds, (2S,2’S,2’‘S)-2,2’,2’'-((Phosphinetriyltris(methylene))tris(azanediyl))tripropanoic acid is unique due to its specific structure, which includes three propanoic acid groups linked to a central phosphine core via azanediyl bridges. This structure provides distinct chemical and physical properties, making it particularly useful in applications requiring stable metal complexes and specific reactivity.
属性
CAS 编号 |
474713-63-8 |
|---|---|
分子式 |
C12H24N3O6P |
分子量 |
337.31 g/mol |
IUPAC 名称 |
(2S)-2-[bis[[[(1S)-1-carboxyethyl]amino]methyl]phosphanylmethylamino]propanoic acid |
InChI |
InChI=1S/C12H24N3O6P/c1-7(10(16)17)13-4-22(5-14-8(2)11(18)19)6-15-9(3)12(20)21/h7-9,13-15H,4-6H2,1-3H3,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9-/m0/s1 |
InChI 键 |
FRGQXBOLXHYEHJ-CIUDSAMLSA-N |
手性 SMILES |
C[C@@H](C(=O)O)NCP(CN[C@@H](C)C(=O)O)CN[C@@H](C)C(=O)O |
规范 SMILES |
CC(C(=O)O)NCP(CNC(C)C(=O)O)CNC(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


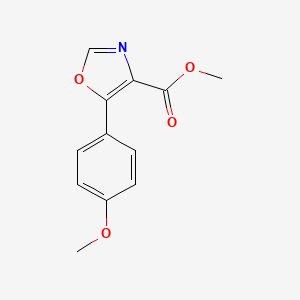
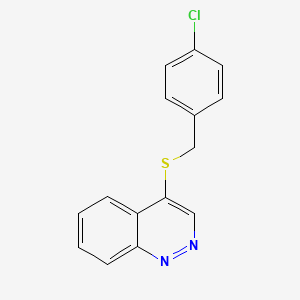
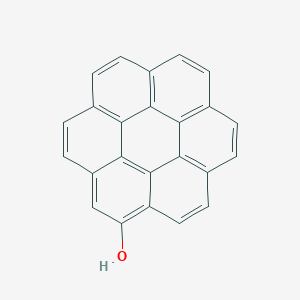
![N-(7-Bromo-1-oxo-1,4-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide](/img/structure/B15214421.png)
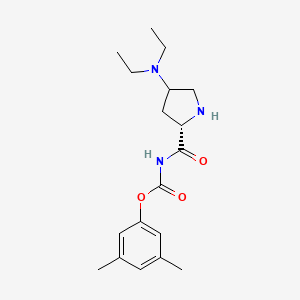
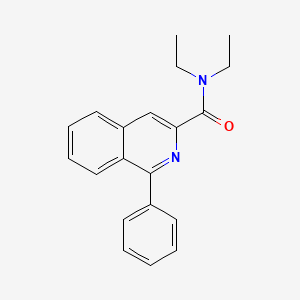
![Ethanol, 2-[[6-(2-propenyloxy)-1H-purin-2-yl]amino]-](/img/structure/B15214433.png)
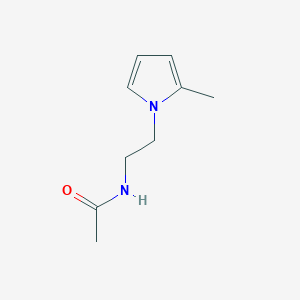

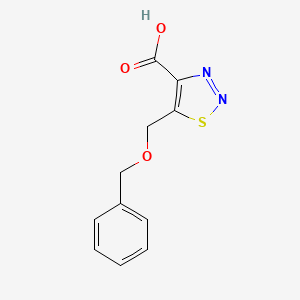
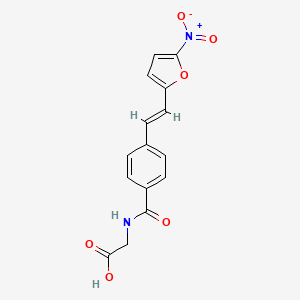
![(3S)-N-cyclohexyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15214462.png)
![4-[(Ethenyloxy)methyl]cyclohex-1-ene](/img/structure/B15214469.png)

